Distinct Calculated logP and Lipophilic Ligand Efficiency Profile vs. the Unsubstituted Benzenesulfonamide Analog
The target compound possesses a 4-ethyl substituent on the terminal benzenesulfonamide, absent in the closely related unsubstituted analog N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 946227-38-9, MW 380.48) . This ethyl group is predicted to increase logP by approximately 1.0–1.5 log units compared to the unsubstituted analog, based on the calculated logP of a structurally related N-(1-(ethanesulfonyl)-tetrahydroquinolin-7-yl)benzenesulfonamide scaffold (logP 2.51) and the known Hansch π-value for an aromatic ethyl substituent (~+1.0). For RORγ inverse agonists targeting prostate cancer, lipophilicity in the range of logP 3–4 has been associated with optimal cellular potency and oral bioavailability in lead series [1].
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ~3.7–4.0 (estimated from analog data plus ethyl contribution) |
| Comparator Or Baseline | N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 946227-38-9, MW 380.48): Calculated logP = 2.51 (ChemDiv scaffold data) |
| Quantified Difference | Approximately +1.0 to +1.5 logP units higher for target compound |
| Conditions | In silico prediction (ALOGPS or similar consensus method) |
Why This Matters
A logP difference of >1 unit can shift a compound from suboptimal membrane permeability to the range associated with acceptable cellular uptake and oral absorption, directly impacting its utility in cell-based RORγ reporter assays and in vivo pharmacokinetic studies.
- [1] Wu XS, Luo XY, Li CC, Zhao XF, Zhang C, Chen XS, et al. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacol Sin. 2024;45(9):1964–1977. doi:10.1038/s41401-024-01274-z. View Source
